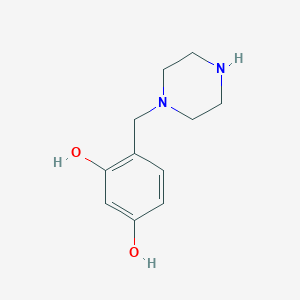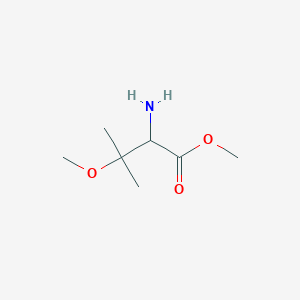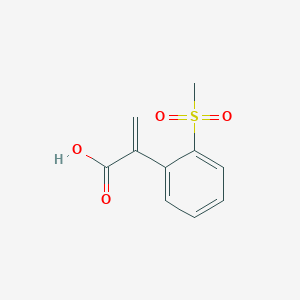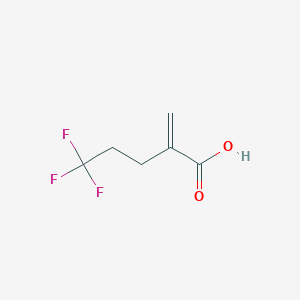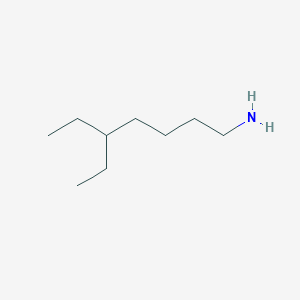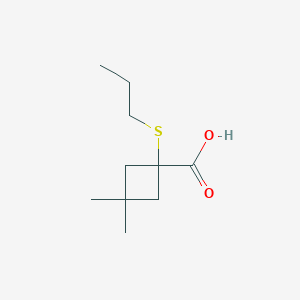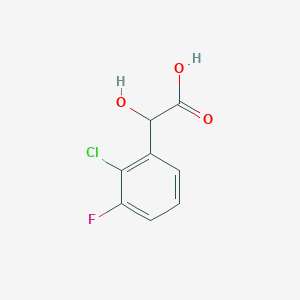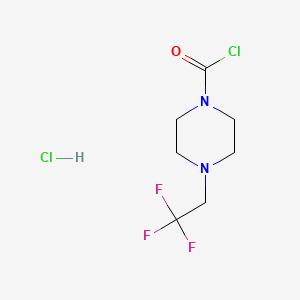
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further linked to a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Conditions: Inert atmosphere, low temperatures
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
科学的研究の応用
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride involves its ability to react with various nucleophiles, leading to the formation of different functional groups. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .
類似化合物との比較
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperazine: Shares the trifluoroethyl group but lacks the carbonyl chloride functionality.
4-(4-Fluorophenyl)-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide: Contains a similar piperazine ring with trifluoroethyl substitution but has different functional groups attached.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
特性
CAS番号 |
2825005-64-7 |
|---|---|
分子式 |
C7H11Cl2F3N2O |
分子量 |
267.07 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H10ClF3N2O.ClH/c8-6(14)13-3-1-12(2-4-13)5-7(9,10)11;/h1-5H2;1H |
InChIキー |
VSBNRFPTWBPQDA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
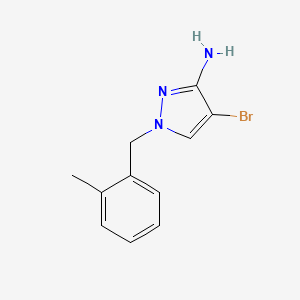
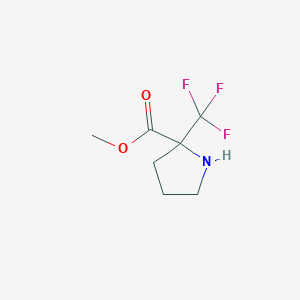
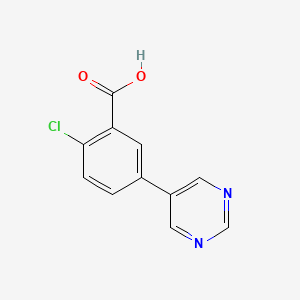
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
